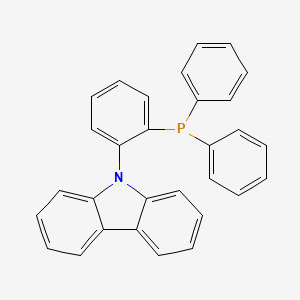
4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-2-yl)-1,3-thiazol-2-amine, also known as 5-BPT, is an organic compound containing a thiazole ring, pyridine, and bromine. It is a useful synthetic intermediate in organic synthesis and has a variety of applications in scientific research. In
Aplicaciones Científicas De Investigación
4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs. It has also been used in the synthesis of a variety of other compounds, such as heterocycles and organometallic compounds. In addition, it has been used in the synthesis of biocatalysts and other enzymes, and in the synthesis of fluorescent probes and dyes.
Mecanismo De Acción
The mechanism of action of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine is not well understood. It is believed to work by forming a covalent bond with a substrate, such as a protein or enzyme, and then altering the structure of the substrate in some way. This alteration can lead to changes in the activity of the substrate, such as increased or decreased activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies. It has also been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use, such as its instability in the presence of oxygen, light, and heat. In addition, it has been shown to be toxic to certain organisms, so care must be taken when working with it.
Direcciones Futuras
The future directions for 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine include further exploration of its mechanism of action, as well as its potential applications in drug development and other areas of scientific research. In addition, further research should be conducted on its biochemical and physiological effects, as well as its safety and toxicity profile. Finally, further studies should be conducted to explore its potential uses in the synthesis of other compounds and materials.
Métodos De Síntesis
The synthesis of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine is a multi-step process, beginning with the reaction of 2-aminothiazole and 5-bromopyridine in the presence of a base, such as sodium hydroxide, to form the intermediate this compound. This intermediate can then be further reacted with a variety of reagents, such as formaldehyde, to form the desired product.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine' involves the synthesis of the intermediate compound 5-bromopyridin-2-amine, which is then reacted with thioamide to form the final product.", "Starting Materials": [ "2-bromopyridine", "Hydrazine hydrate", "Sodium hydroxide", "Carbon disulfide", "Chloroform", "Ammonium chloride", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-bromopyridin-2-amine", "a. Dissolve 2-bromopyridine (1.0 g, 6.5 mmol) in chloroform (20 mL) and add hydrazine hydrate (0.5 mL, 10 mmol) and sodium hydroxide (1.0 g, 25 mmol).", "b. Heat the reaction mixture at 80°C for 6 hours.", "c. Cool the reaction mixture and extract the product with chloroform (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-bromopyridin-2-amine as a yellow solid (0.8 g, 70%).", "Step 2: Synthesis of 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine", "a. Dissolve 5-bromopyridin-2-amine (0.5 g, 2.6 mmol) and ammonium chloride (0.5 g, 9.4 mmol) in ethanol (10 mL).", "b. Add carbon disulfide (0.3 mL, 5.2 mmol) dropwise to the reaction mixture and stir for 30 minutes.", "c. Add sodium nitrite (0.3 g, 4.3 mmol) in water (2 mL) dropwise to the reaction mixture at 0-5°C.", "d. Stir the reaction mixture at room temperature for 1 hour.", "e. Add sulfuric acid (1.0 mL) dropwise to the reaction mixture and stir for 10 minutes.", "f. Add sodium bicarbonate (0.5 g) to the reaction mixture and extract the product with chloroform (3 x 20 mL).", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine as a yellow solid (0.4 g, 60%)." ] } | |
| 1159821-28-9 | |
Fórmula molecular |
C8H6BrN3S |
Peso molecular |
256.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



